(R)-Mirtazapine (R)-Mirtazapine Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010.
A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Brand Name: Vulcanchem
CAS No.: 61364-37-2
VCID: VC21131747
InChI: InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1
SMILES: CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Molecular Formula: C17H19N3
Molecular Weight: 265.35 g/mol

(R)-Mirtazapine

CAS No.: 61364-37-2

Cat. No.: VC21131747

Molecular Formula: C17H19N3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

(R)-Mirtazapine - 61364-37-2

Specification

Description Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010.
A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
CAS No. 61364-37-2
Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
IUPAC Name (7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Standard InChI InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1
Standard InChI Key RONZAEMNMFQXRA-MRXNPFEDSA-N
Isomeric SMILES CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
SMILES CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Canonical SMILES CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4

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